molecular formula C19H12ClFN2OS B2421961 7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105238-55-8

7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2421961
CAS No.: 1105238-55-8
M. Wt: 370.83
InChI Key: WEIIZUKAOLOSNF-UHFFFAOYSA-N
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Description

“7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a synthetic organic compound that belongs to the class of thienopyrimidines

Properties

IUPAC Name

7-(3-chlorophenyl)-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2OS/c20-14-3-1-2-13(8-14)16-10-25-18-17(16)22-11-23(19(18)24)9-12-4-6-15(21)7-5-12/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIIZUKAOLOSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-(4-fluorobenzyl) Group: This step may involve nucleophilic substitution reactions.

    Introduction of the 7-(3-chlorophenyl) Group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the thieno[3,2-d]pyrimidine core.

    Reduction: Reduction reactions could modify the functional groups attached to the core structure.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents, etc.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, it could be explored as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Other compounds in this class may have different substituents but share the core structure.

    Benzyl-substituted Thienopyrimidines: Compounds with similar benzyl groups attached to the thienopyrimidine core.

Uniqueness

The uniqueness of “7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one” lies in its specific substituents, which could confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanism of action, and relevant case studies.

  • Molecular Formula : C19H12ClFN2OS
  • Molecular Weight : 370.84 g/mol
  • CAS Number : 1105238-55-8

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties, particularly as a potential inhibitor of various kinases and enzymes involved in cancer progression.

The compound exhibits its biological effects primarily through:

  • Pim-1 Inhibition : It has shown significant inhibitory activity against the Pim-1 kinase, which is associated with cell survival and proliferation in cancer cells. The IC50 values for various derivatives have been reported as low as 1.18 μM, indicating potent activity against this target .
  • Cytotoxicity : Studies have demonstrated that it possesses cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .

Study 1: Cytotoxic Activity Evaluation

A study evaluated the cytotoxic activity of various thienopyrimidine derivatives, including 7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one. The results indicated:

  • Cell Lines Tested : MCF7, HCT116, PC3.
  • Results : The compound exhibited significant growth inhibition across all tested cell lines with IC50 values ranging from 1.18 µM to 8.83 µM depending on the specific derivative tested .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thienopyrimidine derivatives highlighted that:

  • Modifications on the benzyl and chlorophenyl groups significantly influenced the inhibitory potency against Pim-1.
  • Substituents such as fluorine and chlorine enhanced biological activity due to improved binding affinity to target enzymes .

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50 (µM)Cell Lines TestedCytotoxic Effect
7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-onePim-11.18MCF7High
Other derivativesPim-1Varies (up to 8.83)HCT116, PC3Moderate to High

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